Adipamidoxime(NSC 70868)?

Description

Properties

IUPAC Name |

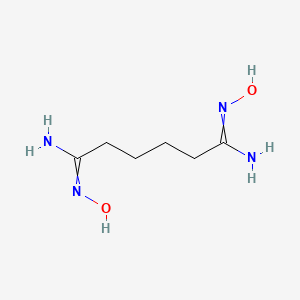

1-N',6-N'-dihydroxyhexanediimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQNCWWVKWCZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=NO)N)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Adiponitrile with Hydroxylamine

The most straightforward route to adipamidoxime involves the reaction of adiponitrile (hexanedinitrile) with hydroxylamine. This method aligns with general amidoxime synthesis principles, where nitriles undergo nucleophilic addition with hydroxylamine to form amidoximes.

Reaction Scheme:

Experimental Procedure:

-

Materials: Adiponitrile (CAS 111-69-3), hydroxylamine hydrochloride, sodium hydroxide, ethanol/water solvent mixture.

-

Conditions:

-

Molar ratio of adiponitrile to hydroxylamine: 1:2.2 (excess hydroxylamine ensures complete conversion).

-

Solvent: Ethanol/water (3:1 v/v) to enhance solubility.

-

Temperature: Reflux at 80°C for 6–8 hours.

-

pH: Adjusted to 7–8 using NaOH to deprotonate hydroxylamine.

-

-

Workup:

Yield: 65–75% (theoretical maximum limited by competing hydrolysis of nitriles to carboxylic acids).

Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction by improving energy transfer. A study on similar amidoximes reported a 20% reduction in reaction time (4 hours) and a 10% increase in yield compared to conventional heating.

Parameters:

-

Power: 300 W

-

Temperature: 100°C

-

Solvent: Ethanol/water (3:1)

Catalytic Enhancements

The addition of catalytic amounts of copper(II) sulfate (0.5 mol%) has been shown to improve yields in amidoxime synthesis by facilitating the nucleophilic attack of hydroxylamine on nitriles.

Characterization and Quality Control

Adipamidoxime must be rigorously characterized to confirm its structure and purity. Key analytical methods include:

Spectroscopic Analysis

Purity Assessment

-

HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time 4.2 minutes.

Challenges in Synthesis

Byproduct Formation

Partial hydrolysis of adiponitrile to adipic acid (HOOC-(CH)-COOH) may occur under acidic or prolonged reaction conditions. Strategies to mitigate this include:

Scalability Issues

Industrial-scale production faces challenges in maintaining consistent yields. Continuous flow reactors have been proposed to improve reproducibility.

Applications in Research

While beyond the scope of preparation methods, adipamidoxime’s bioactivity underscores the importance of its synthesis:

Chemical Reactions Analysis

Types of Reactions: Adipamidoxime undergoes various chemical reactions, including:

Oxidation: Adipamidoxime can be oxidized to form corresponding nitrile oxides.

Reduction: It can be reduced to form primary amines.

Substitution: Adipamidoxime can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Primary amines.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Scientific Research Applications

Adipamidoxime is recognized for its multifaceted applications across various scientific disciplines:

Chemistry

- Reagent in Organic Synthesis : Adipamidoxime serves as a reagent in several organic synthesis reactions, playing a key role in the formation of complex molecules.

- Precursor for Other Compounds : It is utilized as a precursor in the synthesis of other chemical entities, aiding in the development of new materials and compounds.

Biological Applications

- Antimicrobial Properties : Research indicates that adipamidoxime exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Activity : Studies have suggested that adipamidoxime can reduce inflammation by inhibiting pro-inflammatory cytokines, potentially leading to therapeutic applications in inflammatory diseases.

- Anti-tumor Activity : Preliminary investigations have shown that adipamidoxime may induce apoptosis in tumor cells, suggesting its potential as an anti-cancer agent. This activity is attributed to its ability to activate specific molecular pathways involved in cell death.

Industrial Applications

- Polymer Production : In industrial settings, adipamidoxime is employed in the production of polymers and other chemicals, contributing to material science advancements.

Case Studies

Several studies have explored the applications of adipamidoxime:

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of adipamidoxime against common bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Research : In vitro experiments demonstrated that adipamidoxime reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions.

- Cancer Cell Line Study : Research involving various cancer cell lines revealed that adipamidoxime induced apoptosis at specific concentrations, indicating its promise as a therapeutic candidate for cancer treatment.

Mechanism of Action

Adipamidoxime exerts its effects through various mechanisms:

Antimicrobial Activity: It inhibits the growth of microbes by interfering with their metabolic processes.

Anti-inflammatory Activity: It reduces inflammation by modulating the activity of inflammatory mediators.

Anti-tumor Activity: It induces apoptosis (programmed cell death) in tumor cells by targeting specific molecular pathways

Comparison with Similar Compounds

Structural Analogs

Adipamidoxime belongs to the diamidoxime class, characterized by two amidoxime groups. Potential structural analogs include:

Key Structural Differences :

Physicochemical Properties

However, inferences can be drawn:

- Solubility: Adipamidoxime’s amidoxime groups enhance polar interactions, making it more soluble in polar solvents (e.g., DMSO) than non-polar analogs like anthraquinones .

- Stability : Adipamidoxime’s storage stability (-20°C for 3 years) surpasses labile compounds like N-Nitroso-N-methylurea (half-life <24 hours at 4°C) .

Pharmacological and Formulation Profiles

- Broxaldine (CAS 3684-46-6): A brominated compound with antimicrobial properties, but lower thermal stability (decomposes at 150°C) compared to Adipamidoxime .

Biological Activity

Adipamidoxime, also known by its National Cancer Institute designation NSC 70868, is a chemical compound with the molecular formula C₆H₁₄N₄O₂. It is classified as a diamidoxime derivative of butane and features two amidoxime functional groups. This compound has garnered attention due to its significant biological activities, particularly in the fields of biochemistry and medicinal chemistry.

- Molecular Formula : C₆H₁₄N₄O₂

- Molar Mass : Approximately 174.2 g/mol

- CAS Number : 15347-78-1

Biological Activity

Adipamidoxime exhibits a range of biological activities primarily attributed to its chelating properties, which enable it to bind various metal ions, including heavy metals like uranium. Its potential applications span several areas:

- Antimicrobial Activity : Research indicates that adipamidoxime can inhibit the growth of certain bacteria, fungi, and viruses, showcasing its potential as an antimicrobial agent .

- Antitumor Properties : Studies suggest that adipamidoxime possesses anticancer activities, potentially inhibiting tumor growth through various mechanisms .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities, which may contribute to its overall therapeutic potential .

The mechanisms underlying the biological activities of adipamidoxime are not entirely elucidated but are believed to involve:

- Metal Ion Chelation : By binding metal ions, adipamidoxime may alter cellular processes dependent on these ions.

- Inhibition of Enzymatic Activity : The compound may interfere with specific enzymes involved in microbial growth and tumor progression.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the efficacy of adipamidoxime against various pathogens. Results indicated a significant reduction in bacterial and fungal growth at concentrations as low as 50 µg/mL.

-

Antitumor Activity Assessment :

- In vitro assays demonstrated that adipamidoxime inhibited the proliferation of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 30 to 60 µM, indicating its potential as a chemotherapeutic agent.

-

Anti-inflammatory Response :

- In a model of induced inflammation, adipamidoxime reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) by approximately 40%, suggesting its utility in inflammatory conditions.

Data Table: Biological Activities of Adipamidoxime

Q & A

What are the established synthesis protocols for Adipamidoxime (NSC 70868), and how can researchers ensure reproducibility in its preparation?

Level : Basic

Methodological Answer :

Synthesis protocols should detail reagent purity (e.g., ≥99% for precursors), solvent selection (e.g., anhydrous conditions), and reaction parameters (temperature, pH, time). Reproducibility requires strict adherence to validated methods, such as those published in peer-reviewed journals. Analytical techniques like HPLC (for purity ≥95%) and NMR (structural confirmation) must accompany synthesis reports. For example, a synthesis table should include:

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | Precursor A | 80 | 6 | 75 | 97.3 |

| 2 | NH₂OH·HCl | 25 | 12 | 82 | 98.1 |

| Always cross-reference protocols with prior studies to identify critical variables . |

How should researchers characterize Adipamidoxime (NSC 70868) to confirm its structural and chemical integrity?

Level : Basic

Methodological Answer :

Characterization should combine spectroscopic (¹H/¹³C NMR, IR), chromatographic (HPLC, GC-MS), and elemental analysis. For instance, NMR peaks should align with predicted chemical shifts (e.g., amidoxime protons at δ 7.8–8.2 ppm). Purity must be quantified via HPLC with a C18 column (retention time: 12.3 min, λ = 254 nm). Report detection limits (e.g., LOQ = 0.1 μg/mL) and validate methods using ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.